(2-dicyclohexylphosphinophenyl)methane](/img/structure/B13742359.png)
(S)-(+)-[(R)-2-Dicyclohexylphosphinoferrocenyl](N,N-dimethylamino)(2-dicyclohexylphosphinophenyl)methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-(+)-®-2-Dicyclohexylphosphinoferrocenyl(2-dicyclohexylphosphinophenyl)methane is a complex organophosphorus compound. It is known for its unique structure, which includes a ferrocene moiety and two dicyclohexylphosphino groups. This compound is often used as a ligand in various catalytic processes due to its ability to stabilize transition metal complexes.
Vorbereitungsmethoden
The synthesis of (S)-(+)-®-2-Dicyclohexylphosphinoferrocenyl(2-dicyclohexylphosphinophenyl)methane typically involves multiple steps. One common method includes the reaction of ferrocene with dicyclohexylphosphine and N,N-dimethylaminophenylphosphine under specific conditions. The reaction conditions often require the use of a base, such as sodium hydride, and an inert atmosphere to prevent oxidation .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The ferrocene moiety can be oxidized to form ferrocenium ions.
Reduction: The compound can be reduced under specific conditions to alter its oxidation state.
Substitution: The phosphine groups can participate in substitution reactions, often facilitated by transition metals.
Common reagents used in these reactions include oxidizing agents like ferric chloride for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(S)-(+)-®-2-Dicyclohexylphosphinoferrocenyl(2-dicyclohexylphosphinophenyl)methane has several applications in scientific research:
Chemistry: It is widely used as a ligand in transition metal catalysis, particularly in asymmetric synthesis.
Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and enzyme mimetics.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its unique structural properties.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Wirkmechanismus
The mechanism by which this compound exerts its effects is primarily through its role as a ligand. It coordinates with transition metals, stabilizing them and facilitating various catalytic processes. The molecular targets include transition metals like palladium, platinum, and rhodium. The pathways involved often include catalytic cycles where the ligand-metal complex undergoes oxidative addition, migratory insertion, and reductive elimination .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, (S)-(+)-®-2-Dicyclohexylphosphinoferrocenyl(2-dicyclohexylphosphinophenyl)methane is unique due to its combination of a ferrocene moiety and two dicyclohexylphosphino groups. Similar compounds include:
- ®-(+)-®-2-Dicyclohexylphosphinoferrocenyl(2-dicyclohexylphosphinophenyl)methane
- (S)-(-)-(S)-2-Dicyclohexylphosphinoferrocenyl(2-dicyclohexylphosphinophenyl)methane
These compounds share similar structural features but differ in their stereochemistry, which can significantly impact their reactivity and applications .
Eigenschaften
Molekularformel |
C43H63FeNP2 |
|---|---|
Molekulargewicht |
711.8 g/mol |
InChI |
InChI=1S/C38H58NP2.C5H5.Fe/c1-39(2)38(36-27-16-28-37(36)41(33-22-11-5-12-23-33)34-24-13-6-14-25-34)30-17-15-26-35(29-30)40(31-18-7-3-8-19-31)32-20-9-4-10-21-32;1-2-4-5-3-1;/h15-17,26-29,31-34,38H,3-14,18-25H2,1-2H3;1-5H;/t38-;;/m0../s1 |
InChI-Schlüssel |
KGYNRTWPQMOGAI-ZCLNGFLVSA-N |
Isomerische SMILES |
CN(C)[C@@H](C1=CC(=CC=C1)P(C2CCCCC2)C3CCCCC3)[C]4[CH][CH][CH][C]4P(C5CCCCC5)C6CCCCC6.[CH]1[CH][CH][CH][CH]1.[Fe] |
Kanonische SMILES |
CN(C)C(C1=CC(=CC=C1)P(C2CCCCC2)C3CCCCC3)[C]4[CH][CH][CH][C]4P(C5CCCCC5)C6CCCCC6.[CH]1[CH][CH][CH][CH]1.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


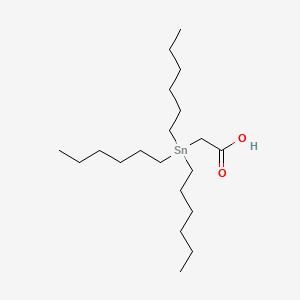
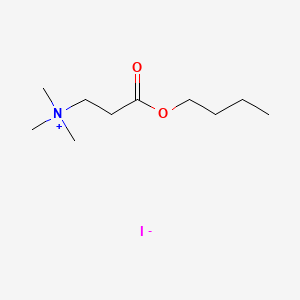
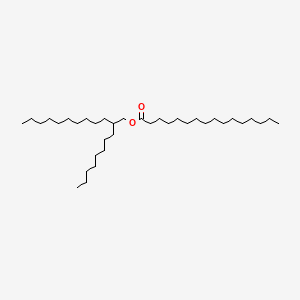
![bis[[4-hydroxy-3,5,5-tris(octadecanoyloxymethyl)oxan-3-yl]methyl] (Z)-but-2-enedioate](/img/structure/B13742294.png)
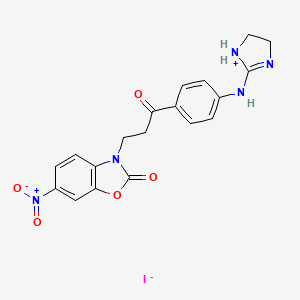

![ethyl-[6-(ethylamino)-9-(2-methoxycarbonylphenyl)-2,7-dimethylxanthen-3-ylidene]azanium;hydrogen carbonate](/img/structure/B13742324.png)
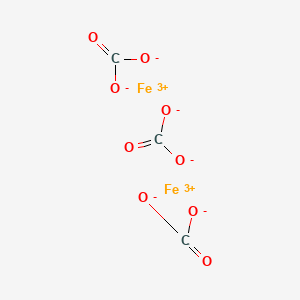
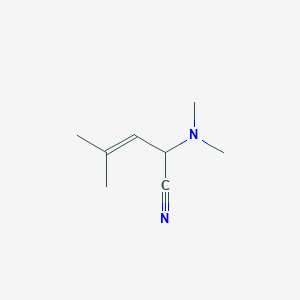
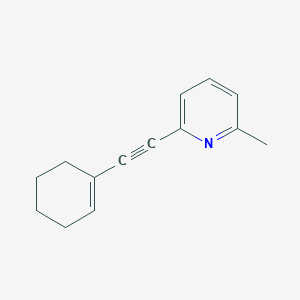

![2,9-Dihydroxypyrido[1,2-a]pyrimidin-4-one](/img/structure/B13742366.png)
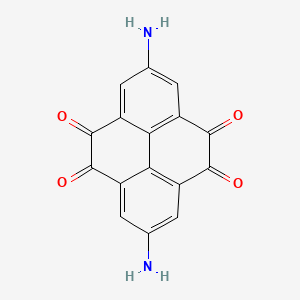
![9,10-Anthracenedione, 4,8-diamino-2-[4-(2-ethoxyethoxy)phenyl]-1,5-dihydroxy-](/img/structure/B13742377.png)
